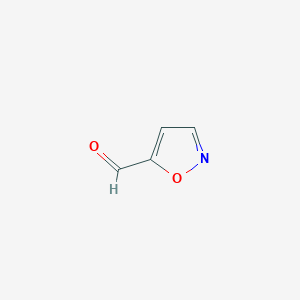

Isoxazole-5-carbaldehyde

Descripción

Significance of the Isoxazole (B147169) Heterocycle as a Privileged Scaffold in Medicinal and Organic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal and organic chemistry. ajrconline.orgwisdomlib.orgresearchgate.netnih.govresearchgate.net This designation is due to its frequent appearance in a variety of biologically active compounds and its ability to serve as a versatile synthetic precursor. ajrconline.orgresearchgate.netnih.gov The isoxazole moiety is present in numerous natural products, such as the neurotoxin ibotenic acid, and forms the core of several commercially available drugs. ajrconline.orgnih.gov

The unique electronic properties of the isoxazole ring, arising from the electronegative oxygen and nitrogen atoms, contribute to its chemical stability and its capacity to engage in various non-covalent interactions with biological targets. chemicalbook.com This makes it an attractive component in the design of new therapeutic agents. rsc.orgresearchgate.netnih.gov Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. ajrconline.orgnih.govnih.govijcce.ac.ir

In organic synthesis, the isoxazole ring serves as a versatile building block for the construction of more complex molecular architectures. researchgate.net Its stability under various reaction conditions, coupled with the potential for regioselective functionalization, allows for the creation of a diverse library of compounds. rsc.org

Isoxazole-5-carbaldehyde as a Pivotal Synthetic Intermediate and Versatile Building Block

This compound, specifically, is a highly valuable synthetic intermediate due to the presence of a reactive aldehyde group at the 5-position of the isoxazole ring. tandfonline.com This aldehyde functionality serves as a handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of more elaborate molecular frameworks. tandfonline.com

The synthesis of this compound itself can be achieved through various methods, often involving the oxidation of the corresponding isoxazolyl carbinol. tandfonline.com Once formed, the carbaldehyde can participate in numerous reactions, including:

Condensation reactions: Reacting with amines and other nucleophiles to form imines, hydrazones, and other derivatives. For instance, it has been used to synthesize phenylisoxazole isonicotinylhydrazone derivatives with potential antitubercular activity. researchgate.netcsic.es

Cycloaddition reactions: Acting as a dienophile or dipolarophile in the construction of new ring systems.

Oxidation and reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functionalization.

Baylis-Hillman reaction: Reacting with activated alkenes to form multifunctional adducts. acs.org

The versatility of this compound makes it a key starting material for the synthesis of a wide range of isoxazole-containing compounds with potential applications in drug discovery and materials science. chemimpex.comgoogle.com For example, it has been utilized in the preparation of fluorinated isoxazole building blocks. acs.orgnih.govenamine.net

Overview of Research Trajectories and Future Prospects for this compound Derivatives

Current research involving this compound and its derivatives is focused on several key areas. A significant trajectory is the continued exploration of its utility in medicinal chemistry for the development of novel therapeutic agents. ontosight.ai Researchers are actively designing and synthesizing new this compound derivatives and evaluating their biological activities against a range of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.netcsic.es

Another important research direction is the development of new and more efficient synthetic methodologies for the preparation of this compound and its subsequent transformation into more complex molecules. mdpi.comresearchgate.netresearchgate.net This includes the use of green chemistry principles to create more environmentally friendly synthetic routes. researchgate.net

The future prospects for this compound derivatives are promising. The continued investigation of their chemical and biological properties is expected to lead to the discovery of new drug candidates with improved efficacy and safety profiles. researchgate.netnih.gov Furthermore, the unique properties of the isoxazole ring suggest that its derivatives may find applications in other fields, such as agrochemicals and materials science, for the development of new functional materials. acs.orgontosight.ai

Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C4H3NO2 |

| Boiling Point | 212 °C at 760 mmHg |

| Physical Form | Solid |

| Purity | 98% |

| Storage Temperature | -20°C |

Data sourced from sigmaaldrich.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2/c6-3-4-1-2-5-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIPOZWLYGLXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618397 | |

| Record name | 1,2-Oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16401-14-2 | |

| Record name | 1,2-Oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Isoxazole 5 Carbaldehyde and Its Derivatives

Regioselective Synthesis Strategies

The precise control of substituent placement on the isoxazole (B147169) ring is crucial for tuning the properties of the resulting compounds. Regioselective synthesis ensures the desired isomer is formed, which is paramount for applications in drug discovery and other fields.

Metal-Free [3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or alkene) is a cornerstone of isoxazole synthesis. rsc.org Metal-free versions of this reaction are particularly attractive due to their reduced environmental impact and cost. These reactions typically proceed via a concerted pericyclic mechanism or a stepwise pathway involving a diradical intermediate. rsc.org

Nitrile oxides, being unstable, are generally generated in situ. Common methods for their formation include the dehydrohalogenation of hydroximoyl chlorides and the oxidation of aldoximes. nsf.gov Recent advancements have focused on developing milder and more efficient methods for nitrile oxide generation. For instance, the reaction of diazocarbonyl compounds with tert-butyl nitrite (B80452) under catalyst-free conditions provides a versatile route to nitrile oxides, which can then react with various alkynes and alkenes to form isoxazoles and isoxazolines, respectively. nsf.gov This method has proven effective for the synthesis of a range of substituted isoxazoles in moderate to excellent yields. nsf.gov

The regioselectivity of the [3+2] cycloaddition is a key consideration. The reaction of nitrile oxides with terminal alkynes can potentially yield two regioisomers: 3,5-disubstituted and 3,4-disubstituted isoxazoles. While some methods yield mixtures, specific conditions can favor the formation of one isomer over the other. rsc.org For example, a one-pot, metal-free [3+2] cycloaddition of CF3-substituted alkenes with functionalized halogenoximes has been developed for the regioselective synthesis of 5-trifluoromethylisoxazoles. nih.govnih.gov

Mechanochemical approaches, such as ball-milling, have also emerged as a green and efficient alternative for conducting [3+2] cycloaddition reactions. tandfonline.com These solvent-free reactions can proceed at room temperature with short reaction times and high atom economy, offering an environmentally friendly route to isoxazoles and isoxazolines. tandfonline.com

Selective Oxidation of Isoxazolyl Carbinols to Carbaldehydes

The oxidation of a primary alcohol (carbinol) to an aldehyde is a fundamental transformation in organic synthesis. For the preparation of isoxazole-5-carbaldehydes, the selective oxidation of the corresponding isoxazolyl carbinols is a key step. A variety of oxidizing agents can be employed for this purpose.

Among the classic reagents, barium manganate (B1198562) (BaMnO4) is a mild and selective oxidant for the conversion of primary alcohols to aldehydes. More contemporary methods often utilize hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX). IBX is known for its efficiency and selectivity in oxidizing alcohols to carbonyl compounds under mild conditions. rsc.org An environmentally benign protocol involves the in situ generation of IBX from 2-iodosobenzoic acid (IBA) in the presence of Oxone as a co-oxidant. rsc.org This catalytic approach avoids the direct handling of the potentially explosive IBX and allows for catalyst recovery. rsc.org

The choice of oxidant and reaction conditions is crucial to prevent over-oxidation of the aldehyde to a carboxylic acid. The table below summarizes some oxidizing agents used for this transformation.

| Oxidizing Agent | Key Features |

| Barium Manganate (BaMnO4) | Mild and selective for primary alcohols. |

| 2-Iodoxybenzoic acid (IBX) | Efficient and selective under mild conditions. rsc.org |

| Dess-Martin Periodinane | A mild and widely used hypervalent iodine reagent. |

| Sulfur trioxide-pyridine complex | Used in the Swern and Parikh-Doering oxidations. |

Synthetic Routes from Functionalized Halogenoximes

Functionalized halogenoximes, particularly hydroximoyl halides, are versatile precursors for the synthesis of isoxazoles. nih.govnih.gov They serve as stable sources for the in situ generation of nitrile oxides, which then undergo [3+2] cycloaddition reactions. rsc.orgnsf.gov This approach allows for the introduction of various substituents onto the isoxazole ring by starting with appropriately functionalized halogenoximes.

A comprehensive study has reported the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes. nih.govnih.gov For instance, a one-pot, metal-free [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes bearing ester, bromo, chloromethyl, and protected amino groups has been successfully employed to prepare 5-trifluoromethylisoxazoles with high regioselectivity and good to excellent yields. nih.govnih.gov

Furthermore, 5-fluoromethyl- and 5-difluoromethylisoxazoles can be synthesized via late-stage deoxofluorination of the corresponding 5-hydroxymethyl or 5-formyl derivatives, which are themselves prepared through the metal-free cycloaddition of halogenoximes and propargylic alcohol. nih.govnih.govacs.org An alternative route to 5-fluoromethylisoxazoles involves the nucleophilic substitution of 5-bromomethyl derivatives. nih.govnih.gov

Multicomponent Reactions for the Preparation of Isoxazol-5-one Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. orientjchem.org Several MCRs have been developed for the synthesis of isoxazol-5(4H)-one derivatives. rsc.orgbohrium.comresearchgate.net

A common three-component reaction involves the condensation of a β-ketoester (like ethyl acetoacetate), hydroxylamine (B1172632) hydrochloride, and an aldehyde. orientjchem.orgbohrium.com This reaction can be catalyzed by a variety of catalysts, including acidic ionic liquids, guanidine (B92328) hydrochloride, and even synthetic enzymes (synzymes). rsc.orgbohrium.combohrium.com The use of water as a solvent and recyclable catalysts aligns with the principles of green chemistry. orientjchem.orgbohrium.com These methods often feature mild reaction conditions, simple work-up procedures, and high yields. bohrium.commdpi.com

Development of Green Chemistry Approaches in Isoxazole-5-carbaldehyde Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of this compound synthesis, several green approaches have been developed.

One significant area of progress is the use of environmentally benign solvents, with water being a preferred choice for many reactions. orientjchem.orgbohrium.com For example, the multicomponent synthesis of isoxazol-5(4H)-one derivatives has been successfully carried out in water using catalysts like guanidine hydrochloride or citric acid. orientjchem.orgbohrium.com

The development of catalyst-free and metal-free reaction conditions is another key aspect of green chemistry. nsf.govresearchgate.net The [3+2] cycloaddition of nitrile oxides with alkynes or alkenes can often be performed without the need for metal catalysts, reducing the risk of metal contamination in the final product. nsf.govresearchgate.net Microwave-assisted synthesis has also been explored as a green technique, as it can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Furthermore, the use of recyclable catalysts, such as nano-titania or amine-functionalized cellulose, contributes to the sustainability of the synthetic process. mdpi.com Agro-waste extracts, like water extract of orange fruit peel ash (WEOFPA), have also been investigated as efficient and green catalysts for the synthesis of isoxazole derivatives. nih.gov

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Phenylisoxazole-3/5-carbaldehydes are important intermediates in the synthesis of various biologically active molecules. csic.esresearchgate.net Their synthesis can be achieved through various routes, often involving the cyclization of appropriate precursors followed by the introduction of the aldehyde group. For example, 3-phenylthis compound (B1599781) can be prepared by the formylation of a phenylisoxazole derivative. These carbaldehyde derivatives can be further reacted with compounds like semicarbazide (B1199961) hydrochloride or isonicotinylhydrazide to produce semicarbazone and hydrazone derivatives, respectively. csic.esresearchgate.netuchile.clcsic.esulima.edu.peulima.edu.peconcytec.gob.pe

Methyl-nitrothis compound derivatives , such as 3-methyl-4-nitrothis compound, are valuable building blocks in organic synthesis. The presence of the nitro group activates the isoxazole ring, making it susceptible to various chemical transformations. A solvent-free synthesis of derivatives of this compound has been reported using recyclable TiO2 nanoparticles as a catalyst. This compound can undergo reactions such as the Knoevenagel condensation with activated methylene (B1212753) compounds. researchgate.net Furthermore, 3,5-dimethyl-4-nitroisoxazole (B73060) can serve as a precursor in allylic-allylic alkylation reactions, providing a route to dicarboxylic acid derivatives. acs.org Four-component reactions involving hydrazine (B178648) hydrate, ethyl acetoacetate, 3,5-dimethyl-4-nitroisoxazole, and various aldehydes have also been developed to synthesize complex pyrazolyl-isoxazole derivatives. researchgate.net

Elucidation of Chemical Reactivity and Derivatization Pathways of Isoxazole 5 Carbaldehyde

The chemical behavior of Isoxazole-5-carbaldehyde is characterized by the reactivity of its two primary functional components: the formyl (aldehyde) group at the C-5 position and the isoxazole (B147169) ring itself. These sites allow for a diverse range of chemical transformations, making the compound a versatile building block in organic synthesis.

Reactions at the Formyl (Aldehyde) Moiety

The aldehyde group is the most reactive site for many transformations, participating in oxidation, reduction, condensation, and nucleophilic addition reactions.

The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction for introducing an acidic functional group onto the isoxazole scaffold. Standard oxidizing agents are effective for this conversion. For instance, reagents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed to yield the isoxazole-5-carboxylic acid derivative.

In some synthetic sequences, particularly those involving the oxidation of a primary alcohol to an aldehyde, care must be taken to avoid overoxidation to the carboxylic acid, which can occur as a competitive side reaction. acs.org The choice of oxidant and reaction conditions is crucial for selectively obtaining either the aldehyde or the carboxylic acid.

Table 1: Oxidation of this compound Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| 3-(3-Fluorophenyl)this compound | Potassium Permanganate or Chromium Trioxide | 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid | |

| 3-Methylbenzo[d]this compound | General Oxidizing Agents | 3-Methylbenzo[d]isoxazole-5-carboxylic acid | |

| Isoxazole-4-carbaldehyde | General Oxidizing Agents | Isoxazole-4-carboxylic acid | smolecule.com |

The reduction of the aldehyde functionality provides the corresponding primary alcohol, (isoxazol-5-yl)methanol. This reaction is typically achieved using metal hydride reagents. wikipedia.org Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for converting the aldehyde to an alcohol without affecting other reducible groups that might be present on the isoxazole ring or its substituents. wikipedia.orgresearchgate.net More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used. google.com

These resulting 5-hydroxymethylisoxazole derivatives are valuable intermediates. They serve as key precursors in fluoroalkylation reactions, where the hydroxyl group is subsequently replaced by fluorine atoms. For example, 5-hydroxymethyl derivatives, prepared from the reduction of 5-formyl compounds, can undergo deoxofluorination to synthesize 5-fluoromethyl- and 5-difluoromethylisoxazoles. nih.govnih.gov

Table 2: Reduction of this compound and Related Derivatives

| Starting Material | Reducing Agent | Product | Application | Reference |

| This compound | Sodium Borohydride (NaBH₄) | (Isoxazol-5-yl)methanol | Precursor for fluoroalkylation | nih.govnih.gov |

| Phenylisoxazole-3/5-carbaldehyde derivative | Lithium Aluminum Hydride (LiAlH₄) | Phenylisoxazolyl-methanol derivative | General synthesis | google.com |

| Isoxazole ester derivative | Sodium Borohydride (NaBH₄) | Isoxazole alcohol derivative | General synthesis | researchgate.net |

The electrophilic carbon of the aldehyde group readily undergoes condensation reactions with nucleophiles. A notable example is the formation of semicarbazones through reaction with semicarbazide (B1199961) hydrochloride. The reaction of phenylthis compound derivatives with semicarbazide hydrochloride, typically in a refluxing methanol-water mixture, yields the corresponding semicarbazone with high efficiency (72-87% yields reported). ulima.edu.pe These derivatives are of interest for their potential biological activities. csic.esulima.edu.pe

Furthermore, this compound is an effective substrate in Knoevenagel condensations. It reacts with active methylene (B1212753) compounds, such as β-ketoesters (e.g., ethyl acetoacetate), in the presence of a catalyst to form substituted isoxazol-5(4H)-ones. yu.edu.jomdpi.com This reaction involves the initial formation of an intermediate from the active methylene compound and hydroxylamine (B1172632), which then undergoes a Knoevenagel condensation with the aldehyde. mdpi.com

Table 3: Condensation Reactions of this compound

| Reaction Type | Reactants | Conditions | Product | Yield | Reference |

| Semicarbazone Formation | Phenylthis compound, Semicarbazide Hydrochloride | Reflux in Methanol:Water | Phenylthis compound semicarbazone | 72-87% | ulima.edu.pe |

| Knoevenagel Condensation | Aryl Aldehyde, Ethyl Acetoacetate, Hydroxylamine Hydrochloride | Water, Room Temperature | 3,4-disubstituted isoxazol-5(4H)-one | High | yu.edu.jomdpi.com |

The aldehyde group is susceptible to nucleophilic attack from various reagents. A significant application is the reaction with organosilicon compounds like the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃). This reaction serves as a direct method for introducing a trifluoromethyl group. The nucleophilic addition of the trifluoromethyl anion equivalent to the aldehyde carbonyl results in the formation of (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles. nih.govnih.govacs.org This transformation is particularly useful for synthesizing fluorinated building blocks for medicinal chemistry, with reported yields ranging from 44% to 95% for certain substrates. researchgate.netnih.govresearchgate.netresearcher.life

Reactions Involving the Isoxazole Ring System

While often less reactive than the aldehyde group, the isoxazole ring can participate in important transformations, most notably nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SNAr) on the isoxazole ring typically requires the presence of a good leaving group and activation by electron-withdrawing substituents. The nitro group (–NO₂) is an excellent leaving group in such reactions. researchgate.net

For example, in 3-(4-nitrophenyl)this compound, the nitro group on the appended phenyl ring, activated by the isoxazole heterocycle, can be displaced by nucleophiles. Substitution occurs selectively at the para-position of the phenyl ring. Research has demonstrated this reactivity with nucleophiles like piperidine (B6355638) and thiophenol, affording the corresponding substituted products. Similarly, 5-nitroisoxazoles can react with a variety of nucleophiles, leading to the functionalization of the C-5 position of the isoxazole ring itself under mild conditions and with high yields. researchgate.net This method provides a direct route to 3,5- and 3,4,5-substituted isoxazoles. researchgate.net

Table 4: Nucleophilic Aromatic Substitution on Isoxazole Derivatives

| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |

| 3-(4-Nitrophenyl)this compound | Piperidine | DMF, 80°C, 12 hrs | 3-(4-Piperidinophenyl)this compound | 68% | |

| 3-(4-Nitrophenyl)this compound | Thiophenol | K₂CO₃, DMSO, 100°C, 8 hrs | 3-(4-Phenylthiophenyl)this compound | 54% | |

| 3-EWG-5-nitroisoxazoles | Various N, O, S, C-nucleophiles | Mild conditions | 5-substituted-isoxazole derivatives | Excellent | researchgate.net |

Rearrangement Reactions (e.g., Base-Promoted Boulton–Katritzky Rearrangement)

The Boulton–Katritzky rearrangement is a well-established thermal or base-catalyzed isomerization of 3-acyl- or 3-aroyl-1,2,4-oxadiazoles into other five-membered heterocyclic systems. While direct studies on this compound are not extensively documented, the principles of this rearrangement can be extended to its derivatives, particularly its arylhydrazones.

A notable example involves the base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. beilstein-journals.orgbeilstein-journals.orgnih.gov In this reaction, treatment of the arylhydrazone derivative with a base, such as potassium carbonate in DMF, can induce a rearrangement to form 3-hydroxy-2-(2-aryl beilstein-journals.orgacs.orgijariit.comtriazol-4-yl)pyridines in excellent yields. beilstein-journals.orgbeilstein-journals.orgnih.gov The reaction proceeds through the formation of an anionic intermediate, followed by a series of ring-opening and ring-closing steps to yield the final triazole product. The success of this rearrangement is dependent on the nature of the substituents on the arylhydrazone moiety. beilstein-journals.orgbeilstein-journals.org

This reaction pathway highlights the potential of this compound derivatives to serve as precursors for other heterocyclic systems through rearrangement reactions. The aldehyde group provides a convenient handle for the introduction of functionalities, such as the arylhydrazone, which are essential for initiating the rearrangement cascade.

Construction of Hybrid and Fused Isoxazole Systems

This compound is a valuable building block for the synthesis of hybrid molecules and fused heterocyclic systems, which often exhibit interesting biological activities. ijariit.comsymc.edu.cnmdpi.comnih.govnanobioletters.comresearchgate.netresearchgate.netsphinxsai.comresearchgate.net The aldehyde functionality readily participates in condensation reactions, allowing for the facile connection of the isoxazole core to other molecular scaffolds.

One common strategy is the Claisen-Schmidt condensation of this compound with substituted acetophenones. ijariit.com This reaction, typically carried out in the presence of an aqueous base like sodium hydroxide, yields isoxazole-containing chalcones. These chalcones can then be further elaborated to construct more complex hybrid molecules.

Another powerful method is the Knoevenagel condensation. For instance, 3-arylisoxazole-5-carbaldehydes can react with active methylene compounds like oxindoles to produce hybrid molecules with potential cytotoxic activities. symc.edu.cn This reaction provides a straightforward route to link the isoxazole ring with other biologically relevant moieties.

Furthermore, this compound can be utilized in multi-step syntheses to construct fused isoxazole systems. These reactions often involve the initial transformation of the aldehyde group into a functionality that can participate in an intramolecular cyclization. While direct examples starting from the parent this compound are part of broader synthetic schemes, the principle remains a key strategy in heterocyclic chemistry. mdpi.comresearchgate.net The construction of such fused systems is of considerable interest due to the unique structural and electronic properties of the resulting polycyclic aromatic compounds. mdpi.comresearchgate.net

Computational and Theoretical Investigations of Isoxazole 5 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to the theoretical study of molecular systems. researchgate.net Density Functional Theory (DFT) is a particularly prominent method used to investigate the structural, electronic, and energetic properties of isoxazole-5-carbaldehyde derivatives. researchgate.netnih.govnih.gov DFT has proven to be an effective tool for evaluating the electronic and structural characteristics of π-conjugated systems. nih.gov

Studies on derivatives such as phenylisoxazole semicarbazones and phenylisoxazole isonicotinylhydrazones frequently employ the B3LYP functional combined with the 6-311++G(d,p) or 6-311G++(d,p) basis sets. researchgate.netresearchgate.net These calculations are typically performed using software packages like Gaussian 09. researchgate.net The computational approach involves optimizing the molecular geometry to find the most stable conformation, which then serves as the basis for further analyses of the molecule's properties. researchgate.netresearchgate.net

Analysis of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. libretexts.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is associated with the capacity of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. niscpr.res.inrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it indicates a greater energy requirement to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a smaller energy gap implies higher reactivity. researchgate.net For a series of phenylisoxazole semicarbazone derivatives, the calculated HOMO-LUMO gap energies indicated that certain compounds were more stable and less reactive than others within the set. researchgate.net FMO analysis helps in understanding the charge transfer that occurs within a molecule, which is crucial for its electronic properties. rsc.org

| Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

| Phenylisoxazole Semicarbazone 1 | -6.215 | -1.713 | 4.502 |

| Phenylisoxazole Semicarbazone 2 | -6.011 | -1.546 | 4.465 |

| Phenylisoxazole Semicarbazone 3 | -6.280 | -1.826 | 4.454 |

| Phenylisoxazole Semicarbazone 4 | -6.044 | -1.398 | 4.646 |

| Phenylisoxazole Semicarbazone 5 | -6.313 | -1.581 | 4.732 |

| Phenylisoxazole Semicarbazone 6 | -6.109 | -1.457 | 4.652 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the sites of electrophilic and nucleophilic attack on a molecule. nih.gov The MEP map illustrates the charge distribution on the molecular surface, where different colors represent varying electrostatic potentials. nih.gov

Typically, red-colored regions indicate a negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. nih.gov Blue-colored regions represent a positive potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov Green areas signify neutral or zero potential. nih.gov

In studies of phenylthis compound derivatives, MEP analysis has shown that the oxygen atom of the carbonyl group (C=O) is an area of negative potential, making it a likely site for electrophilic interactions. researchgate.netresearchgate.net In contrast, the hydrogen atoms associated with amide and hydrazone fragments exhibit positive potential, marking them as sensitive to nucleophilic attack. researchgate.net

Mulliken Atomic Charge and Natural Bonding Orbital (NBO) Analysis

The calculation of atomic charges is vital for understanding molecular properties such as dipole moment and electronic structure. niscpr.res.in Mulliken population analysis is a common method for estimating the partial charges on individual atoms within a molecule. researchgate.netniscpr.res.in This analysis has revealed that in isoxazole (B147169) derivatives, electronegative atoms like oxygen and nitrogen tend to carry negative charges, while carbon atoms bonded to them often exhibit positive charges. researchgate.net

Natural Bonding Orbital (NBO) analysis provides a more detailed picture of bonding by studying electron density distribution in terms of localized Lewis-like bonds. researchgate.netjuniperpublishers.com This method is used to investigate intramolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.net A key aspect of NBO analysis is the second-order perturbation theory, which quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. nih.gov A higher E(2) value signifies a more intense interaction and greater stabilization of the molecule. rsc.org In derivatives of this compound, NBO analysis has demonstrated that the presence of a hydrazone fragment can introduce stabilizing effects through such hyperconjugative interactions. researchgate.net

Conformational Analysis and Isomeric Forms (e.g., E/Z Isomerism)

The biological activity and physical properties of molecules are often dictated by their three-dimensional structure, including their conformation and isomeric form. E/Z isomerism, a type of stereoisomerism, occurs in compounds with restricted rotation around a double bond, such as the C=N bond in hydrazone derivatives of this compound. studymind.co.uklew.ro

Computational studies, often performed at the DFT/B3LYP level with basis sets like 6-311++G(d,p), are used to determine the relative stability of different isomers. researchgate.netresearchgate.net For instance, in a study of phenylisoxazole isonicotinylhydrazone derivatives, computational calculations supported the finding that the trans(E) isomeric form is the more stable conformer. researchgate.net Similarly, for phenylisoxazole semicarbazone derivatives, calculations of relative enthalpies established that the cisE geometrical configuration is the most stable conformer in both gas and liquid phases. researchgate.net These theoretical findings are often corroborated by experimental techniques such as 2D NMR (NOESY) analysis, which can confirm the spatial proximity of protons and thus elucidate the isomeric form present in solution. researchgate.netresearchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for validating experimental data and assigning signals. DFT calculations have been successfully used to predict the 15N and 13C NMR chemical shifts of isoxazole derivatives. nih.gov

The process typically involves optimizing the molecular geometry at a chosen level of theory and then using a method like the Gauge-Including Atomic Orbital (GIAO) approach to calculate the NMR shielding tensors. These theoretical values can then be compared with experimental chemical shifts. nih.gov Such comparisons not only help in the unambiguous assignment of NMR signals but also allow for the interpretation of substituent effects on the chemical shifts within a series of related compounds. nih.gov

In Silico Studies for Biological Activity Prediction and Molecular Target Identification

Computational and theoretical investigations play a pivotal role in modern drug discovery, offering insights into the structural, electronic, and pharmacokinetic properties of compounds before their synthesis and in vitro testing. For this compound and its derivatives, in silico studies have been instrumental in predicting their potential biological activities and identifying putative molecular targets. These studies encompass a range of computational techniques, from quantum chemical calculations to molecular docking and dynamics simulations.

One area of investigation has focused on derivatives of this compound, such as phenylthis compound semicarbazones. researchgate.netulima.edu.pe Computational analyses of these derivatives using density functional theory (DFT) at the B3LYP/6-311G++(d,p) level of theory have been employed to understand their energetic, structural, and electronic properties. researchgate.net Such studies have determined the most stable conformational geometries of these molecules in both gaseous and solution phases. researchgate.net

Key theoretical analyses performed on these derivatives include:

Frontier Molecular Orbital (FMO) analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) analysis: MEP maps are generated to predict the reactive sites for electrophilic and nucleophilic attacks. For instance, in semicarbazone derivatives of phenylisoxazole-carbaldehyde, the oxygen atom of the carbonyl group is identified as a likely site for electrophilic attack, whereas the hydrogen atoms of the amide and hydrazone moieties are susceptible to nucleophilic attack. researchgate.net

Natural Bonding Orbital (NBO) analysis: This analysis provides insights into the stabilizing effects of hyperconjugative interactions within the molecule, such as those introduced by a hydrazone fragment. researchgate.net

These fundamental computational studies provide a basis for understanding the intrinsic properties of molecules derived from this compound, which in turn influences their potential biological interactions.

Broader in silico screening of various isoxazole derivatives has been conducted to predict their biological activities and identify specific molecular targets. Molecular docking is a primary tool used in these investigations to simulate the interaction between a ligand (the isoxazole derivative) and the binding site of a target protein.

Anti-inflammatory Activity Prediction:

Molecular docking studies have been widely used to investigate the potential of isoxazole derivatives as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govresearchgate.netresearchgate.netnih.gov For example, isoxazole-carboxamide derivatives have been docked into the crystal structure of human COX enzymes to identify key binding interactions. nih.govresearchgate.net These studies have shown that substitutions on the phenyl and isoxazole rings can significantly influence binding affinity and selectivity for COX-2 over COX-1. nih.govresearchgate.net

| Compound Series | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Substituted-isoxazole derivatives (5b, 5c, 5d) | COX-2 (PDB ID: 4COX) | -8.7, -8.5, -8.4 | Cys41, Ala151, Arg120 |

Antimicrobial Activity Prediction:

In silico methods have also been applied to identify the potential antimicrobial targets of isoxazole derivatives. nih.govresearchgate.netnih.govresearchgate.net Molecular docking simulations have been performed against various bacterial and fungal protein targets. For instance, certain isoxazole-carboxamide derivatives have been studied for their binding interactions with elastase in Pseudomonas aeruginosa and KPC-2 carbapenemase in Klebsiella pneumonia. nih.govresearchgate.net

| Compound Series | Bacterial/Fungal Strain | Predicted Molecular Target | Significance |

|---|---|---|---|

| Isoxazole-carboxamide (Compound A8) | Pseudomonas aeruginosa | Elastase | Virulence factor |

| Isoxazole-carboxamide (Compound A8) | Klebsiella pneumonia | KPC-2 carbapenemase | Carbapenem resistance enzyme |

Furthermore, molecular dynamics (MD) simulations are often employed to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions. nih.govresearchgate.net

In addition to target identification, computational studies often include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These predictions help in evaluating the drug-likeness of the compounds at an early stage of research.

Applications of Isoxazole 5 Carbaldehyde Derivatives in Medicinal Chemistry and Drug Discovery

Antimicrobial Activities

Derivatives of isoxazole-5-carbaldehyde have demonstrated significant antimicrobial properties, positioning them as promising candidates for the development of new anti-infective agents. The isoxazole (B147169) nucleus is a key structural feature in several clinically used antibiotics, and ongoing research continues to explore the potential of novel derivatives against a range of microbial pathogens.

Antibacterial Efficacy

This compound derivatives have been shown to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain fluorine-containing dihydroisoxazoles incorporating a benzofuran (B130515) moiety have demonstrated moderate to high activity against Staphylococcus aureus, Bacillus subtilis, Streptococcus pneumoniae, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to enhance antimicrobial activity. A series of 5-substituted isoxazol-3-yl oxazolidinones showed in vitro antimicrobial activity comparable to or more potent than linezolid (B1675486) against susceptible and resistant Gram-positive organisms. The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives with the potential to overcome existing antibiotic resistance mechanisms.

| Derivative Type | Target Bacteria | Activity |

| Fluorine-containing dihydroisoxazoles | S. aureus, B. subtilis, S. pneumoniae, S. pyogenes, E. coli, P. aeruginosa, S. typhi | Moderate to High |

| 5-substituted isoxazol-3-yl oxazolidinones | Gram-positive organisms | Comparable to Linezolid |

| Isoxazoles with thiophene moiety | E. coli, S. aureus, P. aeruginosa | Significant activity |

Antifungal Properties

In addition to their antibacterial effects, this compound derivatives have also been investigated for their antifungal properties. Studies have shown that certain derivatives exhibit promising activity against various fungal pathogens, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. For example, some fluorine-containing heterocycles incorporating benzofuran with dihydroisoxazoles displayed activity against C. albicans. Furthermore, a synthesized isoxazole derivative was found to be highly active against A. niger. The development of isoxazole-based antifungal agents is a promising area of research, given the increasing incidence of fungal infections and the emergence of drug-resistant strains.

| Derivative Type | Target Fungi | Activity |

| Fluorine-containing dihydroisoxazoles | C. albicans | Moderate to High |

| Methylene-bis-4,6-diarylbenzo[d]isoxazoles | C. albicans, A. fumigatus, T. rubrum, T. mentagrophytes | Significant activity |

| Isoxazole derivative 61 | A. niger | Highly active |

Antitubercular Agents

The emergence of multidrug-resistant tuberculosis has created an urgent need for novel antitubercular drugs. This compound derivatives have shown considerable promise in this area. A series of phenylisoxazole isonicotinylhydrazone derivatives, synthesized from this compound, exhibited moderate to significant in vitro activity against Mycobacterium tuberculosis H37Rv and a resistant strain. Specifically, compounds with 4'-OCH3 and 4'-CH3 substitutions were found to be about two times more cytotoxic against the resistant strain compared to isoniazid. Docking studies have suggested that these derivatives may act by inhibiting the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis. Further research has identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), which inhibits MtbFadD32, an enzyme crucial for mycolic acid synthesis.

| Derivative | Target Strain | MIC (μM) |

| 3-(2′-fluorophenyl)this compound isonicotinylhydrazone | M. tuberculosis H37Rv | 0.34–0.41 |

| 5-(4′-methoxiphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone | Resistant TB DM97 | 12.41 |

| 5-(4′-methylphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone | Resistant TB DM97 | 13.06 |

Anticancer and Cytotoxic Effects

The isoxazole scaffold is a key component in a variety of compounds with demonstrated anticancer and cytotoxic activities. Derivatives of this compound have been synthesized and evaluated for their potential to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

A series of isoxazole-carboxamide derivatives were synthesized and tested against several cancer cell lines. Compounds 2d and 2e were the most active against liver cancer cells (Hep3B), with IC50 values of approximately 23 μg/ml. Compound 2d also showed the highest activity against cervical cancer cells (HeLa) with an IC50 of 15.48 μg/ml. These compounds were found to induce a delay in the G2/M phase of the cell cycle and shift the cell death mechanism from necrosis to apoptosis. Other studies have shown that isoxazole derivatives can exhibit potent cytotoxicity against various human cancer cell lines, including lung (A549), colon (COLO 205), and breast (MDA-MB 231) cancer cells. The structure-activity relationship studies revealed that the presence of a fluorine or trifluoromethyl group on the phenyl ring of the isoxazole promotes cytotoxicity.

| Compound | Cancer Cell Line | IC50 (μg/ml) |

| 2d | Hep3B | ~23 |

| 2e | Hep3B | ~23 |

| 2d | HeLa | 15.48 |

| 2a | MCF-7 | 39.80 |

Anti-inflammatory and Analgesic Potential

Isoxazole-containing compounds have been widely investigated for their anti-inflammatory and analgesic properties. The well-known COX-2 inhibitor, valdecoxib, features an isoxazole core, highlighting the potential of this scaffold in developing anti-inflammatory drugs.

Research has shown that various isoxazole derivatives can effectively reduce inflammation in animal models. For instance, a series of indolyl-isoxazoles demonstrated good anti-inflammatory activity, with a reduction in edema ranging from 36.6% to 73.7% in a carrageenan-induced rat paw edema model. Another study on indole (B1671886) derivatives with an isoxazoline (B3343090) moiety identified a compound that showed maximum anti-inflammatory activity with reduced ulcerogenic effects. Furthermore, some 4,5-diarylisoxazol-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis, which plays a crucial role in various inflammatory diseases. In terms of analgesic potential, synthesized isoxazole carboxamide derivatives have shown low to moderate activity in acetic acid-induced writhing and hot plate assays in mice, with some compounds demonstrating higher efficacy than the standard drug tramadol.

| Derivative Type | Activity | Model |

| Indolyl-isoxazoles | Anti-inflammatory (36.6-73.7% edema reduction) | Carrageenan-induced rat paw edema |

| Indole derivatives with isoxazoline | Anti-inflammatory | Carrageenan-induced rat paw edema |

| 4,5-diarylisoxazol-3-carboxylic acids | Leukotriene biosynthesis inhibitors | Cellular 5-Lipoxygenase product synthesis |

| Isoxazole carboxamides | Analgesic | Acetic acid-induced writhing and hot plate assays |

Neuroprotective Activities

Recent studies have highlighted the potential of isoxazole derivatives in the treatment of neurodegenerative disorders, suggesting a promising avenue for the development of neuroprotective agents. These compounds are being investigated for their ability to protect neuronal cells from damage caused by factors such as oxidative stress, inflammation, and excitotoxicity, which are implicated in diseases like Alzheimer's and Parkinson's.

In the context of Parkinson's disease, a series of phenylisoxazole carbohydrazides have been designed and synthesized as selective monoamine oxidase B (MAO-B) inhibitors. Inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease. One of the synthesized compounds, N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide (6c), was found to be a potent and reversible MAO-B inhibitor and demonstrated a neuroprotective effect in an MPTP-induced mouse model of Parkinson's disease. In Alzheimer's disease research, a newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) has shown potential by attenuating beta-amyloid and tau protein levels in a mouse model. Pre-treatment with TMI improved memory and cognitive behavior and increased antioxidant enzyme levels, indicating its neuroprotective potential.

| Derivative | Potential Application | Mechanism of Action |

| Phenylisoxazole carbohydrazides (e.g., 6c) | Parkinson's Disease | Selective and reversible MAO-B inhibition |

| 3,4,5-trimethoxy isoxazolone (TMI) | Alzheimer's Disease | Attenuation of beta-amyloid and tau protein levels, increased antioxidant enzymes |

Enzyme Inhibition and Receptor Binding Studies

Derivatives of this compound have demonstrated significant inhibitory activity against a wide range of enzymes and have shown specific binding to various receptors, highlighting their therapeutic potential.

Enzyme Inhibition:

Research has shown that isoxazole derivatives are effective inhibitors of several key enzymes. For instance, certain phenylisoxazole isonicotinylhydrazone derivatives, synthesized from this compound, have displayed potent urease inhibition activity. researchgate.net One particular compound was identified as a potent urease inhibitor with an IC50 value of 12.3 µM. researchgate.net Other studies have focused on carbonic anhydrase (CA), where isoxazole derivatives have shown significant inhibitory action. nih.gov The versatility of the isoxazole scaffold is further demonstrated by its derivatives' ability to inhibit cyclooxygenase (COX) enzymes. frontiersin.org Specific isoxazole-containing compounds have been identified as potent and selective COX-2 inhibitors, which is a key target in anti-inflammatory drug design. nih.govfrontiersin.org

Additional enzymatic targets for isoxazole derivatives include the H+/K+-ATPase pump, a key player in gastric acid secretion, and 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of leukotrienes, important mediators of inflammation. nih.govmdpi.com Furthermore, certain derivatives have shown inhibitory activity against tyrosine kinase c-Met, a receptor implicated in tumor growth and metastasis. nih.gov

| Derivative Class | Enzyme Target | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Phenylisoxazole Isonicotinylhydrazone | Urease | 12.3 µM | researchgate.net |

| 4,5-diarylisoxazol-3-carboxylic acids | 5-Lipoxygenase (cellular) | 0.24 µM | nih.gov |

| 3-amino-benzo[d]isoxazoles | c-Met (enzymatic) | 1.8 nM | nih.gov |

| 3-phenyl-5-furan isoxazoles | COX-2 | 9.16 µM | nih.gov |

Receptor Binding:

In addition to enzyme inhibition, isoxazole derivatives have been developed as ligands for various receptors. Studies on isoxazole carboxamides have revealed their potential as analgesics by interacting with non-opioid receptors such as COX-1, COX-2, and the human capsaicin (B1668287) receptor (HCR). researchgate.netnih.gov Molecular docking studies of these compounds have shown favorable binding energies, suggesting strong interactions with these targets. researchgate.netnih.gov

Trisubstituted isoxazoles have been investigated as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a nuclear receptor that plays a critical role in the immune system. acs.org Specific derivatives demonstrated high-binding affinity for RORγt, indicated by significant thermal stabilization effects, and functionally inhibited the expression of IL-17a, a key cytokine in inflammatory responses. acs.org The binding mode involves hydrogen bond interactions between the isoxazole substituents and key amino acid residues within the receptor's binding pocket. acs.org

| Derivative Class | Receptor Target | Key Findings | Reference |

|---|---|---|---|

| Isoxazole Carboxamides | COX-1, COX-2, HCR | Binding energies ranging from -7.5 to -9.7 kcal/mol. | researchgate.net |

| Trisubstituted Isoxazoles | RORγt (allosteric site) | High thermal stabilization (ΔTm up to 6.4 °C); inhibition of IL-17a expression. | acs.org |

Structure-Activity Relationship (SAR) and Ligand Design Principles

The development of potent and selective isoxazole-based compounds relies heavily on understanding their structure-activity relationships (SAR). The isoxazole ring serves as a versatile scaffold, and modifications at its various positions can significantly influence biological activity. researchgate.netacs.org

Studies on RORγt ligands have provided detailed insights into the SAR of trisubstituted isoxazoles. These studies revealed that a hydrogen-bond donor moiety at the C-5 position of the isoxazole ring is crucial for high-potency binding. acs.org The C-3 and C-4 positions also offer opportunities for modification to enhance affinity and selectivity. For example, the introduction of specific substituents at these positions can lead to improved thermal stabilization of the receptor-ligand complex, indicating a higher binding affinity. acs.org

In the context of COX enzyme inhibition, SAR studies have demonstrated that hydrophobicity plays a key role in selectivity. For certain 3-phenyl-5-furan isoxazole derivatives, the presence of two chloro groups at the ortho and para positions of the phenyl ring was found to be essential for interaction with the hydrophobic active site of COX-2, conferring selectivity over COX-1. nih.gov

Molecular docking simulations are often employed to rationalize the observed SAR and guide ligand design. nih.govnih.gov These computational methods help visualize the binding modes of isoxazole derivatives within the active sites of their target proteins, explaining why certain substitutions enhance activity. For instance, docking studies of isoxazole carboxamide derivatives as herbicide safeners suggested that they compete with the herbicide chlorsulfuron (B1668881) in the active site of acetolactate synthase, explaining their protective effects. nih.gov This rational design approach, combining synthesis, biological evaluation, and computational modeling, is a powerful strategy for developing novel isoxazole-based therapeutic agents. nih.govnih.govrsc.org

Role as Lead Molecules and Pharmacophores in Novel Drug Development

The isoxazole ring is recognized as a privileged pharmacophore in medicinal chemistry, forming the core structure of numerous clinically approved drugs. researchgate.netnih.gov Its presence in drugs like the anti-inflammatory agent valdecoxib, the antibiotic sulfamethoxazole, and the antirheumatic drug leflunomide (B1674699) underscores its therapeutic importance. researchgate.netmdpi.com The isoxazole moiety's favorable physicochemical properties and its ability to engage in various non-covalent interactions with biological targets make it an attractive starting point for drug discovery campaigns. nih.govresearchgate.net

Derivatives of this compound frequently serve as lead molecules for the development of new therapeutic agents. researchgate.netnih.gov A lead molecule is a compound that has promising therapeutic activity but may require further chemical modification to improve its potency, selectivity, or pharmacokinetic properties. For example, isoxazole carboxamide derivatives showing moderate analgesic activity have been identified as potential lead molecules for further exploration in pain management. researchgate.netnih.gov Similarly, certain isoxazole derivatives have emerged as lead compounds for developing novel anti-inflammatory and anticancer agents. nih.govnih.gov

The isoxazole scaffold is a versatile core that can be readily functionalized, allowing chemists to systematically explore chemical space and optimize biological activity. nih.govnih.govrsc.org The structural versatility of isoxazole derivatives enables the generation of large compound libraries for high-throughput screening, facilitating the discovery of novel hits and leads against a wide array of diseases, including cancer, infections, and neurodegenerative disorders. researchgate.netnih.govrsc.org The continued exploration of isoxazole chemistry is expected to yield new generations of innovative medicines. nih.govrsc.org

Emerging Applications and Future Directions

Applications in Agricultural Chemistry

The isoxazole (B147169) core is a significant pharmacophore in the agrochemical industry, and derivatives of isoxazole-5-carbaldehyde are instrumental in the synthesis of modern crop protection agents. These compounds serve as key intermediates in the formulation of potent herbicides and fungicides designed to improve crop yields and resilience. The structural versatility of the isoxazole ring allows for fine-tuning of biological activity, leading to the development of targeted solutions that can combat specific weeds and fungal pathogens while minimizing environmental impact. Research in this area focuses on creating more effective and selective agrochemicals, leveraging the this compound building block to assemble complex molecules that contribute to global food security.

Applications in Materials Science

In the realm of materials science, this compound is a valuable precursor for creating advanced materials with specialized properties. Its derivatives are incorporated into the formulation of high-performance polymers and coatings, where the isoxazole moiety can enhance thermal stability, durability, and mechanical strength.

Furthermore, the electronic characteristics of the isoxazole ring make it a compelling component for nonlinear optical (NLO) materials. The arylideneisoxazol-5(4H)-one structure, derived from isoxazole aldehydes, is noted for its presence in NLO materials. The strong dipole moments, polarizability, and anisotropic interactions associated with the isoxazole core also make it a promising template for the development of liquid crystals, which are crucial for display technologies. These features favor the formation of stable smectic and nematic mesophases, essential for the function of liquid crystal devices beilstein-journals.org.

Development of Fluorescent Probes for Biological Imaging

A significant and expanding application of this compound derivatives is in the creation of sophisticated fluorescent probes for real-time biological imaging. Substituted variants, such as 3-(2-Fluorophenyl)this compound, are specifically utilized for this purpose. These compounds form the core of probes that can visualize complex cellular processes, offering researchers invaluable insights into biological pathways and the mechanisms of disease. The isoxazole scaffold can be synthetically elaborated to attach fluorophores and targeting moieties, resulting in probes that are highly specific and sensitive. This emerging application underscores the utility of this compound in developing advanced tools for biochemical research and diagnostics.

Synthesis of Isoxazole-Containing Co-crystals and Supramolecular Structures

The formation of co-crystals represents a strategic approach to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability, without altering the molecule itself sysrevpharm.orgtbzmed.ac.ir. While specific research on co-crystals of this compound is nascent, the principles of supramolecular chemistry strongly support its potential in this area.

The isoxazole ring possesses a significant dipole moment, which drives its assembly into organized, non-covalent structures oup.com. Research has shown that head-to-tail dipole-dipole arrays of isoxazole rings can lead to the formation of supramolecular helical assemblies oup.comoup.com. These interactions are fundamental to molecular recognition and can be exploited to design and synthesize co-crystals and other supramolecular structures. By pairing this compound with suitable co-formers, it is possible to create novel crystalline materials with tailored properties for applications in pharmaceuticals and materials science. This area represents a promising direction for future research, leveraging the inherent intermolecular forces of the isoxazole ring.

Novel Catalyst Development for Isoxazole Synthesis and Derivatization

The synthesis of the isoxazole ring, often utilizing an aldehyde as a key starting material, is an area of active research focused on developing more efficient, sustainable, and cost-effective catalytic methods. Traditional synthetic routes are often being replaced by greener approaches that offer mild reaction conditions and simpler work-up procedures. Recent advancements have seen the successful application of various novel catalysts for the synthesis of isoxazole derivatives.

These modern catalytic systems highlight a trend towards environmentally benign and highly efficient chemical synthesis, which is crucial for both laboratory-scale research and industrial production of isoxazole-based compounds.

Table 1: Selected Novel Catalysts for the Synthesis of Isoxazole Derivatives

| Catalyst | Type of Synthesis | Starting Materials Include | Reaction Conditions | Key Advantages |

|---|---|---|---|---|

| Amine-functionalized Cellulose | Three-component reaction | Aryl/heteroaryl aldehydes | Room temperature, Water | Green solvent, Mild conditions, Simple purification |

| Magnetic Sulfonated Polysaccharides | Three-component reaction | N-substituted-pyrrole-2-carboxaldehyde | Room temperature, Ethanol/Water | Catalyst recyclability, Good yields |

| Sodium Malonate | Three-component cyclocondensation | Aryl/heteroaryl aldehydes | Room temperature, Water | Commercially available, Benign conditions |

Challenges and Opportunities in this compound Research

The expanding utility of this compound is accompanied by distinct challenges and significant opportunities for future investigation. A primary challenge in the derivatization of the isoxazole ring is achieving regioselective functionalization, particularly through methods like direct C-H activation researchgate.net. The inherent reactivity of the ring system and the stability of the relatively weak N-O bond present hurdles that must be overcome to synthesize complex, multi-functionalized molecules efficiently nih.gov. The potential for the isoxazole ring to decompose under certain basic or reactive conditions requires careful optimization of synthetic pathways researchgate.net.

These challenges, however, create numerous opportunities. The development of novel, selective catalysts and metal-free synthetic routes remains a key objective, promising more efficient and environmentally friendly production of isoxazole derivatives rsc.orgnih.gov. The weak N-O bond, while a stability concern, also offers a unique opportunity for synthetic diversification through ring-cleavage and rearrangement reactions, opening pathways to other important heterocyclic structures nih.gov. Furthermore, the diverse biological activities reported for isoxazole-containing compounds present vast opportunities in drug discovery, from developing new anticancer agents to neuroprotective therapies nih.govrsc.orgnbinno.com. The continued exploration of this compound in materials science and as a platform for biological probes also represents a significant frontier for innovation rsc.org.

Q & A

Q. What are the established synthetic routes for Isoxazole-5-carbaldehyde, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclocondensation reactions using precursors like β-ketoaldehydes and hydroxylamine derivatives. Key methods include:

- Knorr-type isoxazole synthesis : Optimized for regioselectivity by controlling pH (4–6) and temperature (60–80°C) to favor 5-carbaldehyde formation .

- Oxidative functionalization : Starting from 5-methylisoxazole, oxidation with SeO₂ or MnO₂ under controlled conditions yields the aldehyde group . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 aldehyde precursor to oxidizing agent) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on:

- ¹H/¹³C NMR : Distinct peaks for the aldehyde proton (δ 9.8–10.2 ppm) and aromatic isoxazole carbons (δ 150–160 ppm) .

- IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (C-H aldehyde) .

- Mass spectrometry : Molecular ion peak at m/z 123 (C₅H₅NO₂⁺) with fragmentation patterns confirming ring stability .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical parameters include:

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) require:

- Meta-analysis frameworks : Apply Higgins’ I² statistic to quantify heterogeneity across studies, distinguishing true biological variation from methodological bias .

- Dose-response reevaluation : Use nonlinear regression models to assess activity thresholds, ensuring assays control for solvent interference (e.g., DMSO concentrations ≤1%) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

Advanced methods include:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (C-5 aldehyde) and nucleophilic attack pathways .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to rationalize regioselectivity in Schiff base formation .

Q. What strategies improve regioselective modifications of this compound for drug discovery?

Regiocontrol is achieved via:

- Protecting group strategies : Temporarily block the aldehyde with acetals to direct functionalization to the isoxazole ring .

- Catalytic systems : Pd-catalyzed C-H activation at C-4 using directing groups (e.g., pyridine auxiliaries) .

Methodological Considerations for Data Interpretation

Q. How should researchers validate synthetic intermediates when scaling up this compound production?

Q. What statistical methods resolve inconsistencies in spectroscopic data across laboratories?

Apply:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.